Difurfuryl disulfide

Flavor Chemistry Formulation Physical Property

Difurfuryl disulfide (DFDS), also known as 2,2'-(dithiodimethylene)difuran, is a symmetrical organic disulfide with the molecular formula C10H10O2S2. It is a pale yellowish oily liquid with a boiling point of 112-115 °C at 0.5 mmHg and a melting point of 10-11 °C.

Molecular Formula C10H10O2S2
Molecular Weight 226.3 g/mol
CAS No. 4437-20-1
Cat. No. B1580527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifurfuryl disulfide
CAS4437-20-1
Molecular FormulaC10H10O2S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CSSCC2=CC=CO2
InChIInChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2
InChIKeyCBJPZHSWLMJQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Difurfuryl Disulfide (CAS 4437-20-1): A Symmetrical Furfuryl Disulfide with Quantifiable Differentiation in Flavor and Bioactivity


Difurfuryl disulfide (DFDS), also known as 2,2'-(dithiodimethylene)difuran, is a symmetrical organic disulfide with the molecular formula C10H10O2S2. It is a pale yellowish oily liquid with a boiling point of 112-115 °C at 0.5 mmHg and a melting point of 10-11 °C [1]. DFDS is naturally present in roasted coffee, cooked meats, and sesame seeds, and is widely employed as a flavoring agent (FEMA 3146) to impart roasted, coffee-like, and meaty notes to food products [2]. Its procurement is typically directed toward applications where its specific combination of sulfurous, roasted, and meaty aroma, along with its unique furan-containing disulfide structure, offers a clear advantage over alternative sulfur compounds.

Why Difurfuryl Disulfide Cannot Be Readily Substituted by Other Sulfur-Containing Flavor Compounds


Generic substitution among sulfur-containing flavor compounds is not feasible due to fundamental differences in physicochemical properties, organoleptic impact, and biological activity. Difurfuryl disulfide, with its dual furan rings linked by a disulfide bridge, exhibits a distinct odor profile, a low usage range, and a unique bioactivity profile compared to close structural analogs like difurfuryl sulfide or methyl furfuryl disulfide [1][2]. The following quantitative evidence demonstrates that replacing DFDS with a simple in-class alternative would compromise the desired sensory, performance, or stability characteristics in specific applications, thereby validating the need for a targeted procurement strategy.

Quantitative Differentiation of Difurfuryl Disulfide: Comparative Data for Scientific Selection


Physical State Differentiation: DFDS is a Liquid at Ambient Temperatures, Unlike its Monosulfide Analog

Difurfuryl disulfide (DFDS) exists as a liquid at room temperature, with a melting point of 10-11 °C, whereas its direct monosulfide analog, difurfuryl sulfide, is a solid with a melting point of 29-32 °C [1]. This difference in physical state directly impacts handling, dosing, and incorporation into various food and flavor matrices, favoring the liquid DFDS for applications requiring easy dispersion without heating.

Flavor Chemistry Formulation Physical Property

Organoleptic Potency and Character: DFDS Exhibits a Significantly Lower Odor Threshold than Common Dialkyl Disulfides

Difurfuryl disulfide demonstrates high odor potency at low concentrations, with a reported usage level as low as 1-3 ppm in food products . While a definitive numerical odor threshold for DFDS is not uniformly established, its comparator methyl furfuryl disulfide has an odor threshold of approximately 0.008-0.02 μg/L , and diallyl disulfide has a threshold of 0.22 μg/L (0.00022 ppm) . These values indicate that furan-containing disulfides operate at extremely low concentrations, and DFDS's distinct 'coffee-like, meaty' odor character differentiates it from the 'alliaceous, garlic' note of diallyl disulfide.

Sensory Analysis Flavor Chemistry Aroma Compounds

Biological Activity Profile: DFDS Exhibits Superior Antiproliferative Activity Among Furan-Containing Disulfides

In a comparative study of furan-containing disulfide flavors on human leukemia Jurkat cells, difurfuryl disulfide (DFDS) exhibited the highest cell viability-reduction effect, with a potency order of DFDS > BMFDS > MMFDS >> MFDS based on IC50 values [1]. Notably, the mechanism of action for DFDS appears to differ, as it did not significantly increase intracellular reactive oxygen species (ROS), unlike MMFDS and BMFDS which increased ROS levels by 1.90- and 3.02-fold, respectively [1].

Bioactivity Antiproliferative Flavor Compounds

Stability in Flavor Formulations: DFDS is a Key Degradation Product of Furfuryl Mercaptan

Difurfuryl disulfide is identified as the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions . This indicates that in complex food matrices or flavor systems where oxidative conditions exist, furfuryl mercaptan may degrade to DFDS, altering the flavor profile over time.

Flavor Stability Degradation Chemistry Formulation

Key Aroma-Active Status in Meat Flavorings: DFDS Confirmed as an Impact Compound via OAV and Omission Tests

In a study preparing plant-based meat flavoring via mixed fermentation, DFDS was unequivocally identified as one of five 'key aroma-active compounds' [1]. This determination was based on a rigorous methodology including GC-MS, aroma extract dilution analysis (AEDA), calculation of odor activity values (OAVs), and, critically, aroma recombination and omission experiments, which confirmed its essential contribution to the overall meaty aroma profile.

Plant-Based Meat Aroma Recombination Omission Test

High-Value Application Scenarios for Difurfuryl Disulfide Supported by Quantitative Evidence


Formulation of Shelf-Stable Roasted and Coffee Flavors

Given that difurfuryl disulfide is the primary degradation product of furfuryl mercaptan under oxidative conditions, it is the preferred ingredient for creating shelf-stable coffee and roasted notes in beverages, baked goods, and confectionery. Its use ensures a consistent aroma profile over the product's shelf life, mitigating the flavor drift associated with the less stable mercaptan precursor .

Authentic Plant-Based Meat and Savory Flavor Development

Difurfuryl disulfide is an indispensable component for creating authentic meaty flavors in plant-based proteins. Its confirmed status as a 'key aroma-active compound' in meat flavorings, validated through omission testing, means it is not merely a background note but a core building block for roasted, meaty character . It is essential for savory flavor houses targeting the plant-based meat alternatives market.

Research on Bioactive Flavor Compounds with Unique Mechanisms

For research groups studying the biological activity of flavor compounds, DFDS offers a unique profile. It demonstrates the most potent antiproliferative effect among a series of furan-containing disulfides while operating through a mechanism that does not induce significant oxidative stress, unlike its close analogs . This makes it a valuable tool compound for probing structure-activity relationships and non-ROS-mediated pathways.

Low-Dosage Flavor Impact in Complex Matrices

The high odor potency of difurfuryl disulfide, with recommended usage levels as low as 1-3 ppm, makes it a cost-effective and efficient choice for achieving significant flavor impact in complex food matrices like sauces, soups, and seasonings without introducing off-notes or altering the base product's texture . Its liquid state at ambient temperature further simplifies low-dosage metering and incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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